molecular formula C19H15BrN4O2 B2471020 N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 864855-44-7

N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2471020
CAS RN: 864855-44-7
M. Wt: 411.259
InChI Key: HZMFUWBKFUVJQS-UHFFFAOYSA-N
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Description

The compound “N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectroscopy . For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the number and type of hydrogen atoms and carbon atoms present in the molecule .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, the presence of substituents such as 2-bromo, 2-chloro, and 2-fluoro resulted in a downfield shift .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using various techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide information about the number and type of hydrogen atoms and carbon atoms present in the molecule .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on their structure and the target they interact with. For instance, some pyrimidine derivatives have been found to inhibit CDK2, a target for cancer treatment .

Future Directions

The future directions for the research on pyrimidine derivatives could involve the design and synthesis of new pyrimidine derivatives with enhanced biological activities and minimum toxicity . This could be achieved through detailed structure-activity relationship (SAR) analysis and the development of novel synthetic approaches .

properties

IUPAC Name

N-(4-bromophenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c1-11-4-3-9-24-16(11)22-17-14(19(24)26)10-15(23(17)2)18(25)21-13-7-5-12(20)6-8-13/h3-10H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFUWBKFUVJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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